2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide
Overview
Description
This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis
This would involve analyzing the compound’s molecular structure using various spectroscopic techniques such as NMR, IR, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.Scientific Research Applications
Synthesis and Biological Evaluation
- Researchers developed an efficient approach for the preparation of S-1H-benzo[d]imidazol-2-yl 2hydrazinylethanethioate and its derivatives, evaluating their biological activity against different strains of bacteria, fungi, and antitubercular agents (Desai, Patel, & Patel, 2016).
Anticancer Applications
- A study synthesized benzimidazoles bearing oxadiazole nucleus as anticancer agents, showing significant to good anticancer activity in vitro (Rashid, Husain, & Mishra, 2012).
Inhibitors for TNF-alpha Converting Enzyme
- Novel benzamides with 2-substituted-1H-benzo[d]imidazol-1-yl)methyl were found to be potent selective inhibitors of TNF-alpha Converting Enzyme (TACE), showing potential for oral bioavailability (Ott et al., 2008).
Antimicrobial Activity
- Synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines showed antibacterial activity comparable to standard drugs like Streptomycin and Benzyl penicillin, and antifungal activity against Fluconazole (Reddy & Reddy, 2010).
Novel Approaches in Synthesis
- A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach was developed for the synthesis of functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles (Veltri et al., 2018).
Anti-Hypertension and Anti-Tumor Effects
- A novel compound was synthesized acting as an AT1 receptor antagonist with both anti-hypertension and anti-tumor effects, showing significant growth inhibition activity (Bao et al., 2015).
Antibacterial and Antifungal Studies
- Studies on novel thiazolidinone and their biological activities included synthesizing compounds that exhibited notable antibacterial and antifungal activities (Bhatt, Nimavat, & Vyas, 2013).
Corrosion Inhibition Studies
- Imidazole-based molecules, including derivatives of 2-(1H-imidazol-1-yl)-1-phenylethan-1-one, were applied as corrosion inhibitors of carbon steel in acidic medium, showing a significant increase in corrosion inhibition efficiency (Costa et al., 2021).
Fluorescent Probes for Bio-Imaging
- The assembly of a luminescent Zn5 cluster from derivatives of benzo[d]imidazol-2-yl showed potential as a fluorescent probe for bio-imaging, useful in detecting small tumors (Zeng et al., 2016).
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions for the compound. This could include potential applications, areas that need further study, and any challenges that need to be overcome.
Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. If you have a different compound in mind or if there’s a specific aspect you’re interested in, feel free to ask!
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)ethanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMURXFMBQTXIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407119 | |
Record name | (1H-Benzimidazol-2-yl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide | |
CAS RN |
61689-98-3 | |
Record name | (1H-Benzimidazol-2-yl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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